molecular formula C11H11N3O B219817 2-Carboxy-3-pyrrolidineacetic acid CAS No. 117856-26-5

2-Carboxy-3-pyrrolidineacetic acid

Cat. No.: B219817
CAS No.: 117856-26-5
M. Wt: 173.17 g/mol
InChI Key: SAFIVXBDNCNBIX-XINAWCOVSA-N
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Description

2-Carboxy-3-pyrrolidineacetic Acid (CPAA), with the CAS Registry Number 117856-26-5, is a pyrrolidine carboxylic acid derivative with the molecular formula C7H11NO4 and a molecular weight of 173.17 g/mol . This compound is a member of a class of non-proteinogenic amino acids that incorporate the pyrrolidine ring, which are of significant interest in neurological and pharmacological studies . Specifically, compounds like this compound have been documented to exhibit a high affinity for key excitatory amino acid receptors in the central nervous system, including NMDA (N-methyl-D-aspartic acid) and glutamate receptors . As such, it serves as a valuable research tool for scientists aiming to elucidate the complex mechanisms involved in the transmission of nerve impulses. Furthermore, research into these types of receptor-active compounds provides a foundation for investigating potential therapeutic strategies for a range of central nervous system (CNS) diseases . The product is intended for research purposes only and is not approved for use in humans or animals.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2S,3R)-3-(carboxymethyl)pyrrolidine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11NO4/c9-5(10)3-4-1-2-8-6(4)7(11)12/h4,6,8H,1-3H2,(H,9,10)(H,11,12)/t4-,6+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SAFIVXBDNCNBIX-XINAWCOVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC(C1CC(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN[C@@H]([C@H]1CC(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90922565
Record name 3-(Carboxymethyl)proline
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URL https://comptox.epa.gov/dashboard/DTXSID90922565
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

173.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

117856-26-5
Record name 2-Carboxy-3-pyrrolidineacetic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0117856265
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-(Carboxymethyl)proline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90922565
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Synthetic Methodologies and Analogue Development

Strategies for Racemic and Enantioselective Synthesis

The stereochemical complexity of 2-Carboxy-3-pyrrolidineacetic acid, possessing multiple chiral centers, necessitates sophisticated synthetic strategies to control the relative and absolute stereochemistry of the final product. Both diastereoselective and asymmetric approaches have been successfully implemented.

Diastereoselective Approaches

Diastereoselective strategies are pivotal in controlling the relative stereochemistry of the pyrrolidine (B122466) ring. One notable approach involves a racemic diastereoselective synthesis to efficiently generate analogues. For instance, a synthetic route commencing with (S)-O-methyl-proline can be converted to a corresponding enone. Subsequent bromination with N-bromosuccinimide (NBS) affords a bromine intermediate in an 80% yield. This intermediate can then be coupled with a boronic acid to furnish a precursor that, upon reduction of the alkene over a Palladium on carbon (Pd/C) catalyst, yields a racemic 2,3-cis diamine. This diamine is then protected in situ with Boc anhydride (B1165640) to provide the desired aniline (B41778) product in a 50% yield over the two steps ubc.ca.

StepReagents and ConditionsProductYield
1(S)-O-methyl-proline -> EnoneVariousNot specified
2NBSBromine intermediate80%
3Boronic acid couplingCoupled precursorHigh yield
4Pd/C, H2; Boc anhydrideRacemic (±)-cis-aniline50% (over 2 steps)

Asymmetric Conjugate Addition Techniques

Asymmetric conjugate addition, particularly the Michael addition, has emerged as a powerful tool for the enantioselective synthesis of pyrrolidine derivatives. Organocatalytic enantioselective Michael addition reactions of 4-alkyl-substituted 4-oxo-2-enoates with nitroalkanes have been developed to produce highly enantiomerically enriched 5-alkyl-substituted pyrrolidine-3-carboxylic acids nih.govnih.gov. This method has been successfully applied to synthesize 5-methylpyrrolidine-3-carboxylic acid with a 97% enantiomeric excess (ee) in just two steps nih.govnih.gov.

The development of chiral N,N'-dioxide–nickel(ii) complexes has enabled the catalytic asymmetric conjugate addition of vinyl azides to (E)-alkenyloxindoles, affording optically active 3,2′-pyrrolinyl spirooxindoles in high yields (up to 98%) and with excellent diastereo- and enantioselectivities (up to 98% ee, >19:1 dr) rsc.org. This methodology provides a novel pathway for constructing the five-membered pyrrolidinyl ring with high stereocontrol rsc.org.

Novel Synthetic Routes for Pyrrolidine Core Scaffolds

The development of novel synthetic routes to the pyrrolidine core is crucial for accessing a diverse range of analogues. A chemoenzymatic approach has been reported for the first synthesis of (+)-2-carboxypyrrolidine-3-acetic acid, which serves as the nucleus for kainoid amino acids.

Another innovative strategy involves a Tf2O-promoted intramolecular Schmidt reaction of 2-substituted ω-azido carboxylic acids, which provides a series of 2-substituted pyrrolidines. Furthermore, a metal-free method for the direct anti-Markovnikov hydroamination of unsaturated amines has been developed, utilizing visible light irradiation in the presence of a catalytic amount of 9-mesityl-10-methylacridinium (B1239669) tetrafluoroborate (B81430) and thiophenol as a hydrogen-atom donor to furnish nitrogen-containing heterocycles like pyrrolidine.

Synthesis of Structurally Modified Analogues

The synthesis of structurally modified analogues of this compound allows for the exploration of structure-activity relationships and the development of molecular tools for studying neurological processes.

Starting MaterialNumber of StepsKey IntermediateOverall YieldFinal Deprotection Yield
methyl-Boc-D-pyroglutamate9Aldehyde12%93-96%

Design and Preparation of Photoactivatable Derivatives

Photoactivatable derivatives, often referred to as "caged" compounds, are invaluable tools for the precise spatiotemporal control of biological processes. The design and synthesis of photoactivatable analogues of this compound, which is structurally related to kainic acid, have been pursued to create light-sensitive molecular probes.

One strategy involves the installation of a photo-cleavable group on the nitrogen atom of a potent kainoid analogue. A coumarin-type photo-cleavable group has been successfully used, which can be rapidly removed upon irradiation with blue light, leading to the irreversible release of the active agonist ubc.ca.

Another approach focuses on modifying the C4 side chain to incorporate a photoswitchable moiety, such as an azobenzene (B91143) group. The azobenzene can be isomerized between its cis and trans configurations using light of different wavelengths. Structural analyses suggest that only the trans-azobenzene form is capable of binding to the target receptors, thus allowing for photoreversible control of activity ubc.ca.

Furthermore, a photolabile trifluoromethyldiazoketone derivative of kainate has been synthesized and evaluated as an irreversible inhibitor. This compound acts as a photoaffinity ligand, allowing for the identification and characterization of receptor binding sites nih.govresearchgate.net.

The development of new photolabile protecting groups for glutamate (B1630785), a closely related neurotransmitter, also provides valuable insights for designing caged this compound derivatives. For example, a π-extended [2-(2-nitrophenyl)propoxy]carbonyl (NPPOC) derivative has been shown to be an efficient photolabile protecting group for glutamate, exhibiting high one- and two-photon uncaging efficiencies nih.gov.

Photoactivation StrategyMoietyMechanismApplication
PhotocagingCoumarin on NitrogenIrreversible photolysisRapid release of agonist
PhotoswitchingAzobenzene on C4 side chainReversible cis-trans isomerizationReversible receptor binding
Photoaffinity LabelingTrifluoromethyldiazoketoneIrreversible covalent binding upon photolysisReceptor mapping
Caged Glutamate Analogueπ-extended NPPOCEfficient one- and two-photon uncagingHigh-resolution spatiotemporal control

Synthesis of Pyrrolidine-Based Ligands and Inhibitors

The development of novel pyrrolidine-based ligands and inhibitors, such as antagonists for ionotropic glutamate receptors (iGluRs), often starts from chiral precursors like proline and its derivatives. nih.gov One prominent strategy involves the stereoselective synthesis of analogues of (2S,3R)-3-carboxyphenyl)pyrrolidine-2-carboxylic acid. nih.gov

A multi-step synthesis can begin with a 1,4-addition of an aryl cuprate (B13416276) to an enantiopure enone, establishing the initial stereochemistry. nih.gov This is followed by a series of reactions including reduction of a lactam, removal of protecting groups, and oxidation to form the diacid. nih.gov Another innovative and efficient approach utilizes a C(sp³)–H activation-arylation strategy as the key step, which allows for the direct formation of a carbon-carbon bond on the pyrrolidine ring. nih.gov

For instance, N-Boc-D-proline can be coupled with 8-aminoquinoline, which acts as a directing group. nih.gov The subsequent palladium-catalyzed C-H activation-arylation introduces the desired aryl group. nih.gov The directing group is then removed under basic conditions, which can also induce epimerization at the alpha-carbon to yield the desired single enantiomer. nih.gov This method has proven powerful for creating highly functionalized analogues. nih.gov

Racemic approaches are also employed for efficiency in synthesizing certain analogues. nih.gov This can involve the bromination of an enone followed by a Suzuki coupling reaction to introduce the aryl moiety. nih.gov Subsequent reduction and protection steps yield the racemic pyrrolidine derivative. nih.gov

Generation of Isomers and Stereoisomers

Control over stereochemistry is paramount in the synthesis of biologically active molecules, as different isomers can exhibit vastly different pharmacological profiles. researchgate.net Various methods are employed to generate specific isomers and stereoisomers of this compound analogues.

Stereoselective synthesis is often achieved by starting with a chiral molecule, such as L-proline or trans-4-hydroxy-L-proline. nih.gov For example, the synthesis of certain pyrrolidine derivatives begins with commercially available Boc-protected trans-4-hydroxy-L-proline, which is then converted through a series of steps including oxidation, reaction with a Bredereck reagent, and a Grignard reaction to form an enone. nih.gov A subsequent stereoselective reduction of the enone with lithium triethylborohydride can yield a specific alcohol diastereomer with high selectivity. nih.gov

The generation of different diastereomers, such as cis and trans isomers, can be controlled by the reaction conditions. For example, in the synthesis of a 2,3-disubstituted pyrrolidine, basic hydrolysis of an amide intermediate can lead to epimerization and the formation of the trans product. nih.gov Conversely, acidic hydrolysis of the same intermediate can yield the cis diastereomer. nih.gov The distinct stereochemistry of these isomers can be confirmed by ¹H-NMR spectroscopy, where the chemical shifts of key protons, such as the alpha proton, differ significantly between the cis and trans forms. nih.gov

Catalytic hydrogenation of a double bond in a pyrrole (B145914) precursor is another method to generate stereocenters. The stereochemical outcome of this reduction can be influenced by the catalyst and reaction conditions, sometimes yielding a racemic mixture, while in other cases, a single enantiomer can produce a specific cis isomer. google.com

Advanced Synthetic Techniques and Reagents

The synthesis of complex pyrrolidine derivatives relies on a variety of advanced techniques and specific reagents to build the core structure and introduce functional groups efficiently and with high selectivity.

Modern cross-coupling reactions are instrumental in the synthesis of this compound analogues, particularly for introducing aryl and other substituent groups.

C(sp³)–H Activation-Arylation : This powerful technique allows for the direct coupling of an aryl halide with a C-H bond on the pyrrolidine ring. nih.gov The reaction is typically catalyzed by a palladium salt, such as palladium(II) acetate (B1210297), and often requires a directing group (e.g., 8-aminoquinoline) to achieve regioselectivity. nih.gov This method has been successfully used to couple highly functionalized aryl iodides to the pyrrolidine scaffold. nih.gov

Suzuki Cross-Coupling : This palladium-catalyzed reaction is used to couple an organoboron compound (e.g., a boronic acid) with an organic halide. nih.gov It has been employed in the synthesis of pyrrolidine analogues where a brominated pyrrolidine intermediate is coupled with an aryl boronic acid to form a carbon-carbon bond. nih.gov

Sonogashira Coupling : This reaction, which couples terminal alkynes with aryl or vinyl halides, is used to introduce alkyne functionalities. nih.gov For example, an aryl iodide-substituted pyrrolidine can be coupled with trimethylsilylacetylene, followed by desilylation, to yield an ethynyl-substituted pyrrolidine. nih.gov

Palladium-Catalyzed Oxidative Carbonylation : This reaction is used to install a carboxylate group onto an aryl ring of a pyrrolidine analogue. nih.gov

Coupling Reaction Catalyst/Reagents Purpose in Synthesis
C(sp³)–H Activation-ArylationPd(OAc)₂, PivOH, Ag₂CO₃Direct introduction of aryl groups onto the pyrrolidine ring. nih.gov
Suzuki Cross-CouplingPalladium catalystCoupling of aryl boronic acids to a brominated pyrrolidine intermediate. nih.gov
Sonogashira CouplingPalladium and Copper catalystsIntroduction of alkyne functionalities. nih.gov
Oxidative CarbonylationPalladium catalystInstallation of carboxylate groups. nih.gov

After synthesis, rigorous purification and characterization are essential to ensure the identity and purity of the final compounds.

Purification: Column chromatography is a standard method for purifying the synthesized pyrrolidine derivatives and their intermediates.

Characterization: A combination of spectroscopic techniques is used to confirm the structure and stereochemistry of the synthesized molecules.

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR are crucial for elucidating the structure of the compounds. For instance, ¹H-NMR can be used to confirm the relative stereochemistry (cis or trans) of substituents on the pyrrolidine ring by comparing the chemical shifts and coupling constants of specific protons. nih.gov

Mass Spectrometry (MS) : High-resolution mass spectrometry (HRMS) is used to determine the precise molecular weight of the synthesized compounds, confirming their elemental composition.

X-ray Crystallography : This technique can be used to determine the absolute configuration of chiral centers within the molecule, providing definitive proof of its three-dimensional structure.

Infrared (IR) Spectroscopy : IR spectroscopy is used to identify the presence of specific functional groups, such as carboxylic acids and alkynes, in the synthesized molecules. nih.gov

Biosynthesis and Metabolic Pathways Non Human Biological Systems

Natural Occurrence and Isolation from Organisms

2-Carboxy-3-pyrrolidineacetic acid and its structural analogues are naturally occurring compounds found in a diverse range of organisms, from fungi to marine algae and plants. These compounds are often characterized by a pyrrolidine (B122466) ring, which is a five-membered ring containing a nitrogen atom. ontosight.ai

One of the most well-known groups of related compounds is the kainoids, which includes kainic acid and domoic acid. Kainic acid, chemically identified as (2S,3S,4S)-2-Carboxy-4-(1-methylethenyl)-3-pyrrolidineacetic acid, is a neuroexcitatory compound. cymitquimica.comchemicalbook.com Domoic acid, another potent neurotoxin, was first isolated from the red alga Chondria armata. chemicalbook.com Its structure is defined as (2S-(2-alpha,3-beta,4-beta(1Z,3E,5S*)))-2-Carboxy-4-(5-carboxy-l-methyl-2-hexenylidene)-3-pyrrolidineacetic acid. chemicalbook.comfrontiersin.org

Fungi are another significant source of pyrrolidine derivatives. The poisonous mushroom Clitocybe acromelalga produces acromelic acids A and B, which are potent neuroexcitatory amino acids. acs.org Acromelic acid A is classified as a pyrrolidinecarboxylic acid. ebi.ac.uk A related compound, acromelic acid C, has been identified in various fungi and is chemically known as 2-carboxy-4-(1,6-dihydro-6-oxo-3-pyridinyl)-3-pyrrolidineacetic acid. ontosight.ai Furthermore, the antibiotic anisomycin, a pyrrolidine-containing compound, is produced by bacteria such as Streptomyces griseus and Streptomyces hygrospinosus. frontiersin.org

In the plant kingdom, pyrrolidine alkaloids such as ficushispimines A and B have been isolated from the twigs of Ficus hispida. frontiersin.org Additionally, 2-pyrrolidineacetic acid has been identified in methanolic leaf extracts and is considered a potential precursor to certain alkaloids, although its detected form as a methyl ester was determined to be an artifact of the extraction method. researchgate.net

CompoundNatural SourceOrganism Type
Kainic Acid Various marine algaeAlga
Domoic Acid Chondria armataRed Alga
Acromelic Acid A & B Clitocybe acromelalgaFungus
Acromelic Acid C Various speciesFungus
Anisomycin Streptomyces griseus, S. hygrospinosusBacterium
Ficushispimines A & B Ficus hispidaPlant

Elucidation of Metabolic Pathways Involving Pyrrolidine Acetic Acid Derivatives

The pyrrolidine scaffold is a versatile structure involved in numerous metabolic pathways across different organisms. ontosight.ai Research has shown that derivatives of pyrrolidineacetic acid can act as inhibitors of key enzymes in carbohydrate metabolism. Specifically, they have been studied for their potential to inhibit α-amylase and α-glucosidase, enzymes that break down starches into simpler sugars. nih.gov

In certain microorganisms, the pyrrolidine ring is a target for metabolic degradation. For instance, some Pseudomonas species metabolize nicotine (B1678760) by modifying its pyrrolidine ring, which leads to the formation of intermediates like 6-hydroxymyosmine (B605014) and 3-succinoyl-6-hydroxypyridine. semanticscholar.org Similarly, the metabolism of 2-carboxypyridine (picolinic acid) by a Bacillus species begins with a hydroxylation step, yielding products such as 6-hydroxypicolinic acid and 2,5-dihydroxypyridine. semanticscholar.org

Metabolomic studies have also highlighted the importance of enzymes involved in pyrrolidine metabolism as potential therapeutic targets. For example, in studies of breast cancer cells, the enzyme pyrrolidine-5-carboxylate reductase 2 has been identified as a key component in metabolic pathways that could be targeted for therapy. nih.gov

Precursor Roles in Biosynthetic Routes

This compound and its analogs often serve as precursors or are derived from common biomolecules in various biosynthetic pathways. The acromelic acids, for example, are derivatives of glutamic acid. ontosight.ai

The well-known neurotoxin, kainic acid, is biosynthetically derived from the amino acid L-proline. chemicalbook.com Research has also outlined synthetic pathways to produce kainic acid analogs, such as (-)-(2S, 3R)-2-carboxy-3-pyrrolidineacetic acid, starting from D-serine. researchgate.net Domoic acid is also a derivative of L-proline. chemicalbook.com

In fungi, there is evidence suggesting that 2-pyrrolidineacetic acid may act as a biosynthetic precursor for pyrrolizidine (B1209537) alkaloids like tussilagine (B1222967) and isotussilagine. researchgate.net The broader class of fungal pyrrolizidines, known as loline (B1675033) alkaloids, also have biosynthetic origins linked to proline. aablocks.com This highlights the central role of simple amino acids in the construction of the more complex pyrrolidine and pyrrolizidine structures found in nature.

Comparative Metabolomics of Pyrrolidine-Containing Compounds

Comparative metabolomics provides a powerful tool for understanding the distribution and variation of pyrrolidine-containing compounds in different organisms and under various conditions.

An untargeted metabolomics analysis of black pepper (Piper nigrum L.) revealed that processing methods, particularly those involving high temperatures, can lead to an increase in the abundance of certain pyrrolidine-derived compounds. acs.org This suggests that thermal processing can induce chemical transformations of naturally present precursors.

In the plant kingdom, a metabolomic comparison between Dendrobium huoshanense and Dendrobium officinale identified 133 distinct nitrogen-containing compounds, which included various pyrrolidines. The study demonstrated significant differences in the metabolic profiles of these two closely related plant species. nih.gov A similar study on the leaves of Mitragyna speciosa used metabolomics to compare young and mature leaves, identifying 63 different alkaloids, including the pyrrolidine alkaloid cuscohygrine. plos.org

Fungal metabolomics has also yielded insights into pyrrolidine compounds. Comparative analysis of fungal co-cultures led to the putative identification of novel compounds like 3-acetyl-5-isopropyl-pyrrolidine-2,4-dione. geomar.de High-throughput metabolomics approaches are now being employed to identify new drug targets by analyzing the metabolic changes induced by various compounds, with enzymes like pyrrolidine-5-carboxylate reductase 2 being a notable example of a target identified through such methods. nih.gov

Study TypeOrganism(s)Key Pyrrolidine-Related FindingsReference
Untargeted Metabolomics Piper nigrum L. (Black Pepper)Increased levels of pyrrolidine derivatives after high-temperature processing. acs.org
Comparative Metabolomics Dendrobium huoshanense vs. D. officinaleSignificant differences in the profiles of nitrogen-containing compounds, including pyrrolidines. nih.gov
Comparative Metabolomics Mitragyna speciosa (Kratom)Identification of pyrrolidine alkaloids like cuscohygrine; profile differences between young and mature leaves. plos.org
Fungal Metabolomics Fungal co-culturesPutative identification of 3-acetyl-5-isopropyl-pyrrolidine-2,4-dione. geomar.de

Advanced Analytical Methodologies

Chromatographic Techniques for Separation and Quantification

Chromatography is a cornerstone for the analytical separation of 2-Carboxy-3-pyrrolidineacetic acid from other components in a sample. The choice of chromatographic technique is dictated by the physicochemical properties of the analyte and the analytical objectives, such as quantification or purification.

High-Performance Liquid Chromatography (HPLC) stands as a primary technique for the analysis of non-volatile compounds like this compound. The development of a robust HPLC method is contingent on the selection of an appropriate stationary phase, mobile phase composition, and detector. For analogues of this compound, such as certain kainic acid derivatives, anion-exchange chromatography has proven effective.

A developed isocratic HPLC method for a closely related kainic acid analogue, (2S,3S,4S)-4-[1-(4′-azidobenzoyl)aminomethylethenyl]-2-carboxy-3-pyrrolidineacetic acid, provides a foundational methodology. This method utilizes an Econosphere-NH2 column with a mobile phase of 5% (v/v) acetonitrile (B52724) in 50 mM acetate (B1210297) buffer (pH 5.5) at a flow rate of 1.5 ml/min. The effect of the mobile phase's pH and the concentration of acetonitrile are critical parameters that influence the resolution and retention time of the analyte.

Below is a summary of the chromatographic conditions developed for a kainic acid analogue, which can serve as a starting point for the analysis of this compound.

ParameterCondition
Stationary Phase Econosphere-NH2
Mobile Phase 5% (v/v) Acetonitrile in 50 mM Acetate Buffer
pH 5.5
Flow Rate 1.5 ml/min
Detection Wavelength 215 nm
Analyte Example (2S,3S,4S)-4-[1-(4′-azidobenzoyl)aminomethylethenyl]-2-carboxy-3-pyrrolidineacetic acid
Detection Limit Approximately 1.5 pmol
Linearity Up to 100 nmol

Ion Exclusion Chromatography (IEC) is a specialized HPLC technique particularly suited for the separation of ionic compounds, such as carboxylic acids, from a sample matrix. The fundamental principle of IEC involves the use of an ion-exchange resin as the stationary phase. For the analysis of acidic compounds like this compound, a cation-exchange resin in the H+ form is typically employed.

The separation mechanism in IEC is based on the Donnan exclusion principle. Highly ionized acids are repelled by the negatively charged sulfonate groups of the stationary phase and are thus excluded from the resin pores, leading to their early elution. In contrast, weakly ionized acids can penetrate the pores to a greater extent and are retained longer. shimadzu.com The retention in ion exclusion chromatography is primarily governed by the degree of dissociation of the solute ion. shimadzu.com

The selection of the eluent is critical in IEC. Acidic eluents are commonly used to control the ionization of the analytes. For instance, a mixture of tartaric acid and 18-crown-6 (B118740) has been used as an eluent for the simultaneous separation of anions and cations on a weakly acidic cation-exchange column. researchgate.net The use of pyridine-2,6-dicarboxylic acid as an eluent has also been explored for the separation of common inorganic anions and cations on a weakly acidic cation-exchange resin. nih.gov

Sample Preparation Techniques for Biological Matrices

The accurate and reliable quantification of this compound in complex biological samples, such as plasma, urine, or tissue, requires meticulous sample preparation. The primary goal of this step is to isolate the target analyte from endogenous matrix components—including proteins, lipids, salts, and other metabolites—that can interfere with analysis, particularly when using sensitive techniques like liquid chromatography-mass spectrometry (LC-MS). ox.ac.ukthermofisher.com The selection of an appropriate sample preparation method is contingent upon the physicochemical properties of the analyte, the nature of the biological matrix, the desired limit of quantification, and the analytical platform being used. chromatographyonline.com The most common strategies employed for compounds of this nature are solid-phase extraction (SPE) and solvent extraction. thermofisher.com

Solid-Phase Extraction (SPE) Protocols

Solid-phase extraction is a highly effective and widely used technique for sample cleanup and concentration. chromatographyonline.com It operates on the principle of partitioning the analyte between a liquid sample phase and a solid stationary phase (sorbent). The process typically involves conditioning the sorbent, loading the sample, washing away interferences, and finally eluting the analyte of interest with a small volume of solvent. chromatographyonline.com

Given that this compound contains two carboxylic acid groups and a secondary amine (a pyrrolidine (B122466) ring), it is an amphoteric molecule. This characteristic makes mixed-mode solid-phase extraction, which utilizes a sorbent with both ion-exchange and reversed-phase properties, an ideal choice for achieving high selectivity and purification. chromatographyonline.com For instance, a mixed-mode strong cation-exchange sorbent could retain the compound via its protonated amine group while allowing for effective removal of neutral and acidic interferences. chromatographyonline.com

Below is an illustrative protocol for a mixed-mode SPE procedure that could be adapted for the extraction of this compound from human plasma.

StepReagent/SolventPurpose
Sample Pre-treatmentDilution with 2% aqueous formic acid (1:1 v/v)Acidify the sample to ensure the analyte is protonated and to precipitate proteins.
Conditioning1 mL MethanolTo wet the sorbent and activate the reversed-phase retention mechanism.
Equilibration1 mL 2% aqueous formic acidTo prepare the sorbent with the appropriate pH for sample loading.
Sample LoadingApply the pre-treated plasma sampleThe analyte is retained on the sorbent by ion-exchange and/or reversed-phase interactions.
Wash 11 mL 2% aqueous formic acidTo remove highly polar, water-soluble interferences.
Wash 21 mL MethanolTo remove less polar interferences retained by reversed-phase mechanisms.
Elution1 mL of 5% Ammonium Hydroxide in MethanolTo neutralize the analyte's charge, disrupting the ion-exchange retention and eluting it from the sorbent.
Post-ElutionEvaporation to dryness and reconstitution in the initial mobile phaseTo concentrate the analyte and ensure compatibility with the LC-MS system.

This table is a generalized representation and would require empirical optimization for the specific analyte and matrix. chromatographyonline.com

Solvent Extraction Methods

Solvent extraction, or liquid-liquid extraction (LLE), is a fundamental sample preparation technique based on the differential solubility of a compound between two immiscible liquids, typically an aqueous sample and an organic solvent. thermofisher.com The efficiency of the extraction is highly dependent on the pH of the aqueous phase, especially for ionizable compounds like carboxylic acids. To extract this compound into an organic phase, the pH of the biological sample would need to be adjusted to a value below the pKa of the carboxylic acid groups, thereby neutralizing their charge and increasing their lipophilicity. nih.gov

A modern variation of this technique is dispersive liquid-liquid microextraction (DLLME), which utilizes a ternary solvent system: the aqueous sample, an extraction solvent, and a disperser solvent. researchgate.net The rapid injection of the extractor/disperser mixture creates a cloudy solution, maximizing the surface area for a very rapid and efficient extraction of the analyte into the fine droplets of the extraction solvent. researchgate.net

The following table outlines key parameters that would be considered when developing a solvent extraction method for this compound.

ParameterCondition/Solvent ChoiceRationale
Sample pH AdjustmentAcidification to pH < 2Ensures both carboxylic acid groups are fully protonated, increasing the analyte's affinity for the organic solvent.
Extraction SolventEthyl Acetate or Methyl-tert-butyl ether (MTBE)These solvents have appropriate polarity to extract moderately polar dicarboxylic acids while being immiscible with water.
Disperser Solvent (for DLLME)Acetonitrile or MethanolThese are miscible with both the aqueous sample and the organic extraction solvent, facilitating the formation of the micro-emulsion. researchgate.net
Phase SeparationCentrifugationTo break the emulsion and sediment the organic phase for collection. researchgate.net

These parameters are based on the general principles of solvent extraction for acidic analytes and serve as a starting point for method development. nih.gov

Development of Novel Analytical Probes

The development of novel analytical probes represents a sophisticated approach for the detection and quantification of specific biomolecules. These probes are engineered molecules that generate a measurable signal, most commonly fluorescence, upon selective binding to a target analyte. This approach can offer exceptional sensitivity and selectivity, enabling applications such as cellular imaging and real-time monitoring. nih.gov

While no analytical probes designed specifically for this compound have been detailed in the reviewed literature, established principles in probe design for other amino acids could be applied. The design of such a probe generally consists of three key components: a recognition unit (receptor), a signaling unit (reporter/fluorophore), and a linker connecting them.

Recognition Unit: This component is responsible for selectively binding to the target molecule. For this compound, this could be a synthetic receptor that forms complementary hydrogen bonds and electrostatic interactions with the dicarboxylate and pyrrolidine functionalities. Chiral frameworks, such as those based on BINOL, have been successfully used to create probes that can distinguish between different enantiomers of amino acids. nih.gov

Signaling Unit: This is typically a fluorophore that exhibits a change in its photophysical properties upon analyte binding. frontiersin.org Dyes like rhodamine or BODIPY are often employed due to their high quantum yields and sensitivity to environmental changes. frontiersin.orgbiorxiv.org The binding event can trigger a "turn-on" or "turn-off" fluorescent response, or a shift in the emission wavelength. frontiersin.org

A conceptual design for a novel fluorescent probe is outlined in the table below.

Probe ComponentExample MoietyFunction
Recognition ElementA macrocyclic host or a chiral scaffold with zinc(II) coordination sitesTo provide a specific binding pocket for the dicarboxylic acid structure of the analyte, potentially with enantioselectivity. nih.gov
Signaling UnitRhodamine B derivativeActs as a fluorophore that can transition from a non-fluorescent (spirocyclic) to a highly fluorescent (open) form upon analyte binding, resulting in a "turn-on" signal. frontiersin.org
LinkerA short, flexible polyethylene (B3416737) glycol (PEG) chainTo spatially separate the recognition and signaling units, preventing unwanted quenching while allowing for conformational changes upon binding.

This table presents a conceptual framework for probe design based on established chemical principles and successful strategies reported for other small biomolecules. nih.govfrontiersin.org The synthesis, characterization, and validation of such a probe would be a substantial undertaking requiring dedicated research.

Computational and Structural Investigations

Molecular Modeling and Docking Studies

Molecular modeling and docking studies are crucial for understanding how 2-Carboxy-3-pyrrolidineacetic acid and its analogs interact with receptor binding sites. azolifesciences.com These computational techniques build three-dimensional models of the ligand and its target receptor to predict the most likely binding orientation and affinity. oncodesign-services.com For instance, models of the ligand-binding domains of human AMPA- and kainate-selective ionotropic glutamate (B1630785) receptors (iGluRs) have been constructed based on X-ray crystal structures, such as that of the rat glutamate receptor 2 (GluR2). nih.gov

Docking simulations of related pyrrolidine (B122466) compounds into these receptor models help to elucidate the key interactions that govern binding. grafiati.comucm.es Studies on kainic acid, a close structural analog, reveal that its pyrrolidine core with carboxyl groups enables precise interactions within glutamate-binding pockets. The binding affinity is influenced by specific amino acid residues within the receptor's binding cavity. nih.gov Molecular docking studies of similar heterocyclic compounds have successfully predicted binding affinities, with calculated binding energies correlating with experimental activity. nih.govresearchgate.net These studies are fundamental in rationalizing the activity of existing compounds and in the design of new, more selective ligands. acs.org

Table 1: Key Amino Acid Residues in GluR2 Binding Cavity Influencing Agonist Selectivity

Residue Position Amino Acid Role in Ligand Interaction
Pro478 Proline Affects the positioning of water molecules involved in bridging hydrogen bonds. nih.gov
Thr480 Threonine Influences water-mediated hydrogen bonding with the ligand. nih.gov
Leu650 Leucine Contributes to the hydrophobic pocket and influences ligand selectivity. nih.gov
Ser654 Serine Participates in direct or water-mediated hydrogen bonds. nih.gov
Thr686 Threonine Affects the binding of specific agonist ligands. nih.gov
Tyr702 Tyrosine Can form direct hydrogen bonds or interact via water molecules. nih.gov
Met708 Methionine Contributes to the overall shape and hydrophobicity of the binding site. nih.gov

Quantum Chemical Calculations of Receptor Interactions

Quantum chemical calculations offer a more detailed understanding of the electronic interactions between this compound and its receptors. vulcanchem.com Methods like Density Functional Theory (DFT) and Hartree-Fock (HF) are employed to analyze the system's electronic structure, providing insights beyond classical molecular mechanics. nih.govnrel.gov

A primary application of quantum chemistry is the optimization of the molecular geometries of the ligand-receptor complex to find the most stable arrangement. mongoliajol.info Ab initio calculations, such as those at the HF/6-31G** level of theory, have been used to investigate the optimum geometries and binding energies for complexes formed by kainic acid with amino acids like tyrosine and proline, which represent components of a receptor binding site. nih.gov These studies found that receptors with a Tyr-Ala-Pro sequence show stronger binding energies compared to other sequences, and that the anionic forms of the ligands bind more strongly than the neutral species. nih.gov The binding energies calculated through these methods provide a quantitative measure of the interaction strength. chemrxiv.org

Hydrogen bonds are critical for the specific recognition and binding of ligands to receptors. Quantum chemical calculations can precisely characterize these interactions. mongoliajol.info For ligands in the AMPA/kainate receptor family, interactions are often mediated by bridging water molecules that form hydrogen bonds between the ligand and receptor residues. nih.gov The carboxylic acid groups of this compound are key sites for forming such hydrogen bonds, acting as both hydrogen bond donors and acceptors. Computational studies on similar molecules interacting with amino acids have confirmed the importance of hydrogen bonding in determining binding orientation and stability. ucm.es These analyses help identify the specific atoms involved and the geometric requirements for optimal interaction.

Structure-Activity Relationship (SAR) through Computational Approaches

Structure-Activity Relationship (SAR) studies aim to connect a molecule's chemical structure to its biological activity. researchgate.net Computational approaches are integral to modern SAR, using methods like Quantitative Structure-Activity Relationship (QSAR) modeling and molecular docking to predict the activity of novel compounds. azolifesciences.comoncodesign-services.comnih.gov

By analyzing a series of related compounds, computational SAR can identify the key structural features—the pharmacophore—responsible for activity. pharmacologymentor.com For glutamate receptor ligands like this compound, SAR studies focus on how modifications to the pyrrolidine ring and its substituents affect binding affinity and selectivity for different receptor subtypes (e.g., AMPA vs. kainate). acs.org For example, even a single amino acid difference in the binding site of two receptors can lead to significant differences in ligand binding affinities. nih.gov Computational models can quantify these relationships, allowing for the prediction of a new analogue's potency before it is synthesized. researchgate.net

Prediction of Conformational Preferences and Stereochemical Impact

Computational studies indicate that the energy differences between these various conformations can be small, allowing for rapid interconversion in solution. However, the receptor's binding pocket often selectively binds only one preferred conformation. fiu.edu The stereochemistry at the chiral centers is paramount; for instance, the (2S,3S,4S) configuration in related molecules is crucial for precise interaction with glutamate-binding pockets. Synthesis of specific stereoisomers, such as trans-2-carboxy-3-pyrrolidineacetic acid, and subsequent biological testing have demonstrated that receptor affinity is highly dependent on the correct stereochemical arrangement. fiu.edu

Table 2: Conformational Features of Pyrrolidine-Based Analogs

Feature Description Biological Significance
Ring Puckering The five-membered pyrrolidine ring adopts non-planar endo/exo conformations. Influences the spatial orientation of substituents, affecting fit within a receptor binding site.
Substituent Orientation The carboxylic acid groups can be in a trans or cis orientation relative to the pyrrolidine ring. Determines the distance and angle between key functional groups, critical for receptor interaction.
Stereochemistry The molecule contains multiple chiral centers, leading to different stereoisomers. fiu.edu Absolute configuration is critical for biological activity, as receptors are chiral and selectively bind one enantiomer/diastereomer. fiu.edu

Design and in silico Screening of Novel Analogues

The knowledge gained from modeling, SAR, and conformational analysis provides a strong foundation for the rational design of novel analogues of this compound. aablocks.com The goal is often to improve properties like potency, selectivity, or metabolic stability. researchgate.net

The in silico design process involves creating a virtual library of new molecules by modifying the parent structure. These modifications could include altering substituents, changing stereochemistry, or replacing parts of the scaffold. nih.gov These virtual compounds are then subjected to high-throughput screening using computational tools. Molecular docking can predict their binding affinity to the target receptor, while QSAR models can estimate their biological activity based on structural descriptors. nih.gov This process allows researchers to prioritize a smaller number of the most promising candidates for chemical synthesis and experimental testing, making the drug discovery process more efficient. researchgate.netsemanticscholar.org

Q & A

Q. What are the established synthetic routes for 2-Carboxy-3-pyrrolidineacetic acid and its derivatives?

The synthesis of this compound derivatives often involves multi-step organic reactions. For example, substituted analogs like HFPA and MFPA are synthesized via condensation of aromatic aldehydes with aminopyrrolidine precursors, followed by cyclization and carboxylation. Palladium or copper catalysts are commonly used in cross-coupling reactions to introduce aryl or heteroaryl substituents (e.g., 4-(2-hydroxyphenyl) or 4-(2-methoxyphenyl) groups). Solvent systems such as DMF or toluene are critical for optimizing yield and purity .

Q. How should this compound be handled to ensure experimental reproducibility?

Proper storage conditions (e.g., 2–8°C under inert gas) and handling protocols (e.g., use of anhydrous solvents, gloveboxes for moisture-sensitive steps) are essential. Analytical validation via HPLC or LC-MS ensures compound integrity before use in assays. For derivatives with stereochemical complexity (e.g., (2S,3S)- or (2S,4R)-isomers), chiral chromatography or X-ray crystallography is recommended to confirm configuration .

Q. What in vitro models are suitable for preliminary evaluation of its bioactivity?

Primary neuronal cultures or transfected HEK293 cells expressing excitatory amino acid receptors (e.g., AMPA, NMDA) are widely used. Competitive binding assays with radiolabeled ligands (e.g., [³H]AMPA) can quantify receptor affinity. Dose-response curves should be generated to calculate IC₅₀ values, with glutamate-induced cytotoxicity assays serving as functional readouts .

Advanced Research Questions

Q. How do structural modifications (e.g., substituent groups) alter receptor binding kinetics?

Substituents on the pyrrolidine or aromatic rings significantly impact receptor affinity. For instance, hydroxyl or methoxy groups at the 4-position reduce AMPA receptor binding by 30–70-fold compared to the parent compound, as shown in displacement assays. Computational docking studies (e.g., using AutoDock Vina) can predict interactions with receptor binding pockets, while mutagenesis of key residues (e.g., GluR2 ligand-binding domain) validates these predictions .

Q. What methodologies resolve contradictions in reported toxicity profiles across studies?

Discrepancies may arise from impurities or stereochemical variations. Rigorous purity assessment (≥95% via NMR/HPLC) and enantiomeric resolution (e.g., chiral columns) are mandatory. Comparative toxicity assays (e.g., MTT in neuronal vs. non-neuronal cell lines) under standardized conditions (e.g., 24-hour exposure, serum-free media) can clarify cell-type-specific effects .

Q. How can advanced spectroscopic techniques characterize its stereochemistry and stability?

X-ray crystallography is the gold standard for resolving stereochemistry, as demonstrated for (2S,3R,4R,5R)-pyrrolidine derivatives. For stability studies, accelerated degradation tests (40°C/75% RH for 4 weeks) paired with LC-MS/MS identify degradation products. Solid-state NMR can monitor conformational changes in crystalline vs. amorphous forms .

Q. What strategies optimize its blood-brain barrier (BBB) penetration for neuropharmacology studies?

Prodrug approaches (e.g., esterification of carboxylic acid groups) enhance lipophilicity. In silico BBB permeability models (e.g., SwissADME) guide design, while in vivo microdialysis in rodent models quantifies brain interstitial fluid concentrations. Parallel artificial membrane permeability assays (PAMPA-BBB) provide preliminary screening .

Data Analysis and Validation

Q. How should researchers address variability in receptor affinity measurements?

Normalize data to internal controls (e.g., [³H]AMPA saturation binding controls). Use orthogonal assays (e.g., electrophysiology for functional receptor activation) to confirm binding data. Statistical tools like Grubbs’ test can identify outliers in replicate experiments .

Q. What computational tools predict metabolite formation or off-target interactions?

Software such as MetaSite or GLORY predicts Phase I/II metabolites. Molecular dynamics simulations (e.g., GROMACS) assess off-target binding to structurally related receptors (e.g., kainate receptors). Experimental validation via thermal shift assays or SPR biosensors is recommended .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.